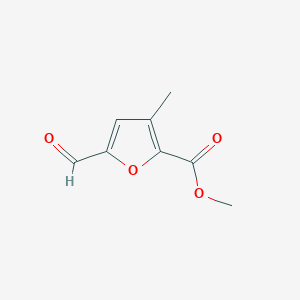

Methyl 5-formyl-3-methylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-formyl-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 and is also known by its IUPAC name, methyl 5-formyl-2-methyl-3-furoate .

Molecular Structure Analysis

The InChI code for “Methyl 5-formyl-3-methylfuran-2-carboxylate” is 1S/C8H8O4/c1-5-7 (8 (10)11-2)3-6 (4-9)12-5/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“Methyl 5-formyl-3-methylfuran-2-carboxylate” is a powder at room temperature . It has a melting point of 81-83 degrees Celsius .Scientific Research Applications

Tet Proteins and DNA Demethylation

Tet proteins, known for their role in DNA demethylation, can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. This activity suggests a possible pathway for DNA demethylation in animals, highlighting the significance of formyl and carboxylate groups in epigenetic regulation (Ito et al., 2011). The presence of 5-formylcytosine and 5-carboxylcytosine in genomic DNA suggests these modifications could be a product of Tet proteins, raising the possibility of DNA demethylation occurring through Tet-catalyzed oxidation followed by decarboxylation.

Active DNA Demethylation Mechanism

The mechanism of TET-mediated active DNA demethylation involves the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, followed by replication-dependent dilution or thymine DNA glycosylase (TDG)-dependent base excision repair. This pathway not only provides mechanistic insights into DNA demethylation but also identifies regulatory mechanisms and technological advances for mapping and tracing oxidized forms of 5-methylcytosine, further dissecting their functions (Wu & Zhang, 2017).

Oxidative Reversal of DNA and RNA Methylation

The discovery of the TET proteins' ability to oxidize 5-methylcytosine into 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine has introduced a new understanding of the dynamic nature of this epigenetic mark. The biochemical understanding of the DNA demethylation process has expanded, prompting investigations into the biological functions of DNA demethylation. This highlights the general function of AlkB family dioxygenases in demethylating nucleic acids, indicating a broader application of formyl and carboxylate derivatives in epigenetic regulation (Shen et al., 2014).

Catalytic Oxidation of 5-Hydroxymethylfurfural

A study developed a new method for the selective oxidation of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) over a Fe-Anderson type catalyst. This research underscores the potential of formyl and carboxylate functionalities in synthesizing bio-block materials with applications in drug synthesis and chemical intermediates, demonstrating the chemical versatility and application breadth of these functional groups (Xu et al., 2019).

Safety and Hazards

“Methyl 5-formyl-3-methylfuran-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 5-formyl-3-methylfuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHLJULDZYIMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-3-methylfuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2930597.png)

![3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2930600.png)

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)

![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)